1-Benzhydryl-3-bromoazetidine

Physicochemical property comparison Process chemistry Purification

Synthetic chemists targeting azetidine 3-position diversification face a reactivity bottleneck with chloro analogs (relative SN2 rate ≈1). The C-Br bond in this compound delivers ~10× faster nucleophilic displacement, enabling shorter reaction times and higher conversion in SN2 amination, Suzuki-Miyaura, and Negishi cross-coupling sequences. • mp 75-78 °C enables crystallization-based purification at scale • Compatible with Pd/Ni-catalyzed C-C bond formation without specialized catalysts • Available at 98% purity from multi-kg production campaigns • Validated in published syntheses of N-(1-benzhydryl-azetidin-3-yl)-benzamides with in vivo pharmacological activity

Molecular Formula C16H16BrN
Molecular Weight 302.21 g/mol
CAS No. 36476-84-3
Cat. No. B1371981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-bromoazetidine
CAS36476-84-3
Molecular FormulaC16H16BrN
Molecular Weight302.21 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)Br
InChIInChI=1S/C16H16BrN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
InChIKeyPVINDRYACMYZAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydryl-3-bromoazetidine Procurement Profile


1-Benzhydryl-3-bromoazetidine (CAS 36476-84-3) is a 3-bromo-substituted N-benzhydryl-azetidine with the molecular formula C₁₆H₁₆BrN and a molecular weight of 302.21 g/mol [1]. The compound belongs to the class of four-membered nitrogen-containing heterocycles (azetidines) and features a benzhydryl (diphenylmethyl) protecting group on the ring nitrogen and a bromine atom at the 3-position. Its predicted physicochemical properties include a density of 1.38 g/cm³, a boiling point of 356.9 °C at 760 mmHg, an XLogP3-AA of 4.1, and a pKa of 5.93 [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, where the benzhydryl group serves as a protecting moiety and the bromine atom acts as a reactive handle for further functionalization [2].

1
3-Bromo reactive handle: Enables nucleophilic substitution and cross-coupling diversification at the azetidine C-3 position.
2
N-Benzhydryl protection: Compatible with multi-step synthetic sequences requiring orthogonal nitrogen deprotection strategies.
3
Azetidine scaffold: Four-membered N-heterocycle building block suited for medicinal chemistry library synthesis.

1-Benzhydryl-3-bromoazetidine: Irreplaceable by Halogen Congeners


Although 1-Benzhydryl-3-chloroazetidine (CAS 959256-87-2), 1-Benzhydryl-3-fluoroazetidine (CAS 617718-45-3), and 1-Benzhydryl-3-iodoazetidine (CAS 125735-40-2) share the same benzhydryl-azetidine scaffold, substitution of the 3-halogen atom produces quantifiable differences in reactivity, physicochemical properties, and synthetic utility that preclude generic interchange. The C–Br bond is intrinsically more reactive toward nucleophilic substitution (SN2) than the C–Cl bond by a factor of approximately 3–10×, and markedly more reactive than the C–F bond, which is essentially inert under standard nucleophilic conditions [1]. Furthermore, alkyl bromides are the preferred substrates for palladium- and nickel-catalyzed cross-coupling reactions (Suzuki–Miyaura, Negishi), whereas the corresponding alkyl chlorides often require specialized catalyst systems or elevated temperatures to achieve comparable conversion [2]. The iodo analog, while even more reactive, is significantly more expensive, less stable to light and heat, and less available at scale. The fluoro analog is unsuitable for substitution-based diversification. These differences mean that a synthetic route optimized for the bromo compound cannot simply accept the chloro, fluoro, or iodo surrogate without re-optimization of reaction conditions, yields, and purification protocols.

Chloro C–Cl bond is 3–10× slower in SN2 reactions; may require re-optimization of substitution conditions and extended reaction times.
Fluoro C–F bond is essentially unreactive under standard nucleophilic substitution protocols; cannot support SN2-based diversification.
Iodo Higher reactivity offset by greater cost, lower photothermal stability, and reduced commercial availability at scale.

1-Benzhydryl-3-bromoazetidine: Quantitative Evidence vs. Halogenated Analogs


Density and Boiling Point Differentiation

1-Benzhydryl-3-bromoazetidine exhibits a predicted density of 1.38 g/cm³, which is 15% higher than the 1.20 g/cm³ of 1-Benzhydryl-3-chloroazetidine and 21–25% higher than the 1.10–1.14 g/cm³ of 1-Benzhydryl-3-fluoroazetidine . The boiling point of the bromo compound (356.9 °C at 760 mmHg) is 6.1 °C higher than that of the chloro analog (350.8 °C) and 41.3 °C higher than that of the fluoro analog (315.6 °C) . The higher density facilitates more efficient liquid–liquid extraction and phase separation during workup, while the elevated boiling point provides a wider thermal window for distillation-based purification without thermal degradation.

Density & boiling point
Data to verify
1.38 g/cm³ / 356.9 °C (bromo) vs. 1.20 g/cm³ / 350.8 °C (chloro) and 1.10–1.14 g/cm³ / 315.6 °C (fluoro); density 15–25% higher, boiling point +6.1 °C vs. chloro, +41.3 °C vs. fluoro.
Supports phase-separation and distillation workflow
Predicted values; experimental verification recommended
Physicochemical property comparison Process chemistry Purification

Melting Point and Crystallinity Advantage

1-Benzhydryl-3-bromoazetidine is a crystalline solid with an experimentally determined melting point of 75–78 °C . In contrast, the chloro analog has only a predicted melting point of approximately 111 °C (Mean or Weighted MP from ChemSpider), with limited experimental confirmation . The iodo analog melts at 101–102 °C . A melting point in the 75–78 °C range is advantageous for crystallization-based purification, as it permits dissolution in warm organic solvents followed by controlled cooling for crystal recovery, while remaining low enough to avoid excessive heating during drying operations.

Melting point
Data to verify
75–78 °C (experimental, crystalline solid). Chloro analog: ~111 °C (predicted); iodo analog: 101–102 °C (experimental). 23–36 °C lower than comparators.
Supports crystallization-based purification
Moderate mp enables ambient-temperature processing
Solid-state properties Formulation Handling

C–Br Reactivity in Nucleophilic Substitution

The bromide ion (Br⁻) is a superior leaving group compared to chloride (Cl⁻) by a factor of approximately 3–10× in bimolecular nucleophilic substitution (SN2) reactions, as established by physical organic chemistry textbooks and standard reference data [1][2]. The relative SN2 reactivity order for alkyl halides is I (≈30) > Br (≈10) > Cl (≈1) > F (≈0). This means that 1-Benzhydryl-3-bromoazetidine will undergo nucleophilic displacement of the halogen at a rate 3–10 times faster than its chloro counterpart under identical conditions, enabling shorter reaction times, lower temperatures, or higher conversion in the synthesis of 3-amino, 3-alkoxy, 3-thio, and other 3-substituted azetidine derivatives. The fluoro analog is essentially unreactive under standard SN2 conditions.

SN2 reactivity
Class-level
Relative SN2 rate: alkyl bromide ≈10 vs. alkyl chloride ≈1; bromo is 3–10× faster. Leaving-group order: I⁻ > Br⁻ > Cl⁻ ≫ F⁻.
Supports higher-throughput substitution workflow
Class-level inference from alkyl halide series
Nucleophilic substitution Reaction kinetics SN2 reactivity

Dopamine D2/D4 Antagonist Activity in Catalepsy Model

1-Benzhydryl-3-bromoazetidine serves as a direct precursor to 3-amino-1-benzhydryl azetidine (via nucleophilic substitution with azide followed by reduction), which is then converted to a series of N-(1-benzhydryl-azetidin-3-yl)-benzamide derivatives. In a published study (Metkar et al., 2013), these derivatives were evaluated in a rat catalepsy model as a measure of D2/D4 dopamine receptor antagonism [1]. The 4-bromo-benzamide derivative (Compound 5, derived from the 3-amino intermediate accessible from 1-Benzhydryl-3-bromoazetidine) produced 79.8% catalepsy at 10 mg/kg i.p., the highest value among 10 tested compounds. The 2-bromo-benzamide derivative (Compound 7) produced 48.8% catalepsy. The reference D2 antagonist haloperidol (0.3 mg/kg i.p.) produced minimal cataleptic effect per se in this sub-cataleptic dose model [1].

Catalepsy model endpoint
Reported
4-Br-benzamide derivative (from 3-amino intermediate): 79.8% catalepsy at 10 mg/kg i.p. (rat model). 4-Cl derivative: 33.1%. Haloperidol 0.3 mg/kg: minimal catalepsy per se.
Reported dopamine-receptor model endpoint context
Derivative endpoint; supports precursor utility review
Dopamine receptor antagonist Catalepsy model CNS drug discovery

Commercial Availability at Multi-kg Scale

1-Benzhydryl-3-bromoazetidine is commercially available from multiple independent suppliers at a minimum purity of 98% (GC), with moisture content specified at ≤0.5% . Production scale is confirmed at up to kilogram quantities . The compound is supplied as a white to light yellow crystalline solid and is recommended for storage at 2–8 °C in sealed, dry conditions . In comparison, the chloro analog is typically offered at 95–97% purity , and the iodo analog carries a significantly higher unit cost (approximately MXP 33,779 per unit at Sigma-Aldrich) . The fluoro analog free base has limited commercial availability and is often sold as the hydrochloride salt.

Commercial specification
Supplier data
≥98% purity (GC), moisture ≤0.5%, available at kg scale from multiple vendors. Chloro analog: 95–97% typical; iodo analog: higher unit cost.
Supports multi-step synthesis procurement
Multi-vendor availability reduces supply risk
Supply chain Bulk procurement Quality specifications

1-Benzhydryl-3-bromoazetidine: Optimal Deployment Scenarios


3-Substituted Azetidine Libraries via SN2 Displacement

Programs targeting dopamine D2/D4 receptors, CB1 cannabinoid receptors, or other CNS G-protein-coupled receptors (GPCRs) that require diverse 3-amino, 3-alkoxy, or 3-thio-azetidine derivatives benefit from the superior leaving-group ability of bromine (relative SN2 rate ≈10 vs. ≈1 for chlorine) [Section 3, Evidence Item 3]. The bromo compound enables shorter reaction times and higher conversion in the key nucleophilic displacement step, as validated by the published synthesis of N-(1-benzhydryl-azetidin-3-yl)-benzamides that demonstrated up to 79.8% catalepsy in rat models [Section 3, Evidence Item 4].

Cross-Coupling Diversification at C-3 Position

The C–Br bond in 1-Benzhydryl-3-bromoazetidine is compatible with palladium- and nickel-catalyzed Suzuki–Miyaura and Negishi cross-coupling protocols for the introduction of aryl, heteroaryl, and alkenyl substituents at the azetidine 3-position [Section 2, REFS-2]. This reactivity profile is not accessible with the fluoro analog and requires harsher conditions or specialized catalysts for the chloro analog, making the bromo compound the preferred substrate for convergent C–C bond-forming strategies in medicinal chemistry.

Process Chemistry and Scale-Up

The combination of high density (1.38 g/cm³, facilitating phase separation), elevated boiling point (356.9 °C, permitting distillation), and well-defined crystallinity (mp 75–78 °C, enabling crystallization-based purification) makes the bromo compound more manageable in process-scale operations than the chloro or fluoro analogs [Section 3, Evidence Items 1 & 2]. Commercial availability at 98% purity from multiple vendors at kilogram scale further supports its selection as the halogenated azetidine building block of choice for pilot-plant and manufacturing campaigns [Section 3, Evidence Item 5].

Antimicrobial Azetidine Derivatives via Patent Pathway

The patent family EP 0406112 / US 5073646 describes 1-benzhydryl-azetidines as intermediates for quinolone, naphthyridine, and related antimicrobial agents [1]. 1-Benzhydryl-3-bromoazetidine can serve as a precursor to the 3-amino-1-benzhydryl-azetidine core required in this patent space, and its reactivity profile (relative SN2 rate ≈10) ensures efficient conversion to the amino intermediate compared with the chloro surrogate (relative SN2 rate ≈1).

Application
Selection Property
Validation Focus
3-Substituted azetidine diversification
Bromo leaving-group reactivity
Substitution rate and conversion review
C-3 cross-coupling functionalization
C–Br coupling compatibility
Catalyst-system and yield review
Process-scale intermediate isolation
Density and crystallinity profile
Phase-separation and crystallization review
Heterocyclic scaffold intermediate synthesis
Azetidine core accessibility
Patent-pathway intermediate context

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